molecular formula C20H26O4 B11824481 3,3-(Ethylenedioxy)-5

3,3-(Ethylenedioxy)-5

Cat. No.: B11824481
M. Wt: 330.4 g/mol
InChI Key: BAMMJXIMVWLRCU-GYPRTHBGSA-N
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Description

3,3-(Ethylenedioxy)-5 is a chemical compound characterized by the presence of an ethylenedioxy group attached to its molecular structure. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-(Ethylenedioxy)-5 typically involves the reaction of ethylenedioxybenzene with specific nitriles in the presence of catalysts. For instance, a common method includes the condensation of 1,2-ethylenedioxybenzene with nitriles such as isobutylene oxide, isobutyraldehyde, or cyclohexanecarboxaldehyde in the presence of concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-(Ethylenedioxy)-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Common Synthesis Methods

  • Multi-step Organic Reactions : Involves careful control of reaction conditions to ensure high yields.
  • Irradiation Techniques : Utilizing ultraviolet light for the transformation of steroid precursors into derivatives .

Medicinal Chemistry

3,3-(Ethylenedioxy)-5 has been investigated for its potential therapeutic effects in treating lysosomal storage diseases. A notable study demonstrated that EtDO-PIP2 oxalate , a derivative of this compound, effectively reduced ganglioside storage in juvenile Sandhoff mice. The treatment led to significant reductions in total ganglioside content in the brain and liver, suggesting its potential as a substrate reduction therapy for ganglioside storage diseases .

Antiviral Research

The compound has also been explored in antiviral applications. Carbon dots modified with ethylenedioxy groups exhibited strong antiviral activity against human norovirus virus-like particles. These modified carbon dots inhibited the binding of viral particles to human cell receptors, demonstrating their potential as antiviral agents .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various organic compounds and polymers. Its unique reactivity allows it to participate in complex synthetic pathways that are essential for developing new materials and pharmaceuticals .

Case Study 1: Substrate Reduction Therapy

  • Objective : Evaluate the effectiveness of EtDO-PIP2 oxalate in reducing ganglioside levels.
  • Method : Juvenile Hexb−/− mice were treated with EtDO-PIP2 at a dosage of 60 mg/kg/day.
  • Results : Significant reductions in GM2 ganglioside levels were observed (52% in cerebrum and 53% in cerebellum) compared to control groups.
  • : This study supports the use of ethylenedioxy derivatives as potential therapeutic agents for lysosomal storage diseases .
ParameterControl GroupEtDO-PIP2 Treated Group
GM2 Content (Cerebrum)Baseline48% reduction
GM2 Content (Cerebellum)Baseline47% reduction
Body WeightNormalSlightly increased

Case Study 2: Antiviral Efficacy

  • Objective : Assess the antiviral activity of carbon dots modified with ethylenedioxy groups.
  • Method : Carbon dots were tested against human norovirus virus-like particles at varying concentrations.
  • Results : EDA-carbon dots achieved 100% inhibition of viral binding at a concentration of 5 µg/mL.
  • : Indicates the potential application of ethylenedioxy-modified nanoparticles in antiviral therapies .
CDots TypeConcentration (µg/mL)Binding Inhibition (%)
EDA-CDots5100
EPA-CDots585–99

Mechanism of Action

The mechanism of action of 3,3-(Ethylenedioxy)-5 involves its interaction with specific molecular targets and pathways. The ethylenedioxy group in its structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in different applications.

Comparison with Similar Compounds

3,3-(Ethylenedioxy)-5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the versatility of its applications across various fields.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1'R,5'S,9'S,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one

InChI

InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20+/m0/s1

InChI Key

BAMMJXIMVWLRCU-GYPRTHBGSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(O4)CCC6(C5)OCCO6

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6

Origin of Product

United States

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